molecular formula C21H23NO5 B8321956 benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate

Katalognummer: B8321956
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: AZYZEIAPFXEOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a cyclopropane ring, an acetyl group, and a benzyloxycarbonyl-protected amine

Vorbereitungsmethoden

The synthesis of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the acetyl and methoxyphenoxy groups. The final step involves the protection of the amine group with a benzyloxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Analyse Chemischer Reaktionen

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate include:

The uniqueness of this compound lies in its combination of functional groups and the presence of the cyclopropane ring, which imparts specific reactivity and potential biological activity.

Eigenschaften

Molekularformel

C21H23NO5

Molekulargewicht

369.4 g/mol

IUPAC-Name

benzyl N-[1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropyl]carbamate

InChI

InChI=1S/C21H23NO5/c1-15(23)17-8-9-18(19(12-17)25-2)27-14-21(10-11-21)22-20(24)26-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,24)

InChI-Schlüssel

AZYZEIAPFXEOJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)OCC2(CC2)NC(=O)OCC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.